N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPBSBZSRTGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic compound notable for its diverse biological activities attributed to its unique quinazoline core structure. This compound has gained attention in pharmacological research due to its potential applications in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- Structure : The compound features a quinazoline ring substituted with a piperazine moiety and a dimethoxyphenyl group, enhancing its solubility and bioavailability compared to other similar compounds.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. Studies suggest that this compound may target specific kinases involved in tumor growth .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
The piperazine moiety enhances the neuropharmacological profile of the compound. It has been linked to:
- Antidepressant Activity : Some studies indicate that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Cognitive Enhancement : The potential to improve cognitive functions has also been noted, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of quinazoline derivatives:
- COX Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
- Reduction of Edema : Studies using formalin-induced paw edema models in rats demonstrated that related compounds could significantly reduce inflammation, indicating the potential of this compound as an anti-inflammatory agent .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- Broad-Spectrum Activity : Quinazoline derivatives have shown activity against various bacterial and fungal strains, indicating potential as antimicrobial agents .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various quinazoline derivatives, this compound was found to exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study utilized MTT assays to assess cell viability and determined IC50 values indicating effective concentrations for inducing cell death.
Case Study 2: Neuropharmacological Assessment
A neuropharmacological evaluation revealed that the compound improved cognitive performance in animal models subjected to memory impairment tests. Behavioral assays indicated enhanced learning and memory retention compared to control groups treated with standard antidepressants.
Case Study 3: Anti-inflammatory Testing
In an experimental model of inflammation, this compound demonstrated a dose-dependent reduction in paw edema. The results were comparable to those of diclofenac sodium, a well-known anti-inflammatory drug.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring in the compound is a key site for nucleophilic substitution. Piperazine’s secondary amine groups can react with electrophiles under specific conditions:
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Reaction with Aldehydes : During synthesis, intermediates like 2-amino-4,6-dimethoxybenzamide react with aldehydes to form quinazoline derivatives. This step involves condensation reactions, where the amine group acts as a nucleophile, facilitating the formation of the quinazoline core .
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Sulfonamide Formation : Piperazine derivatives can undergo sulfonation with sulfonyl chlorides, as observed in related compounds. For example, reacting piperazine with cyclopropyl acid chloride followed by thionyl chloride treatment yields intermediates for further substitution .
Electrophilic Aromatic Substitution
The quinazoline ring system, with electron-donating methoxy groups, is susceptible to electrophilic aromatic substitution. The dimethoxyphenyl substituent further modulates electron density, enhancing reactivity at specific positions:
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Modulation of Reactivity : The methoxy groups at positions 2 and 4 of the phenyl ring stabilize the aromatic system, directing electrophiles to activate positions. This effect is critical in the synthesis of related quinazoline derivatives .
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Cyclization Reactions : The synthesis of the quinazoline core often involves cyclization of substituted phenylureas with piperazine derivatives. For instance, phosphorus oxychloride or phosphorus oxybromide facilitates the cyclization step, forming the six-membered ring .
Amide Formation and Acylation
The amino group at position 4 of the quinazoline ring can participate in amide formation or acylation:
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Ammonia Condensation : In the synthesis pathway, intermediates like 2-amino-4,6-dimethoxybenzamide are reacted with ammonia to form key amide precursors, which undergo further cyclization to yield the final compound .
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Acylation Reactions : The primary amine group may react with acylating agents (e.g., acyl chlorides) to form acylated derivatives, potentially altering pharmacological profiles .
Isotopic and Radiolabeling
The compound can be modified for use in biological assays:
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Labeled Compounds : Quinazolin-4-amine derivatives are labeled with isotopes or radioactive elements for detection in biological samples. This involves binding assays to demonstrate kinase presence (e.g., Clk1, Clk4, or Dyrk1A) .
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PET Imaging : Labeled derivatives may serve as radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .
Reduction and Functional Group Transformations
While specific reduction reactions for this compound are not detailed in the reviewed literature, related quinazoline derivatives undergo reductions targeting double bonds or nitro groups. The piperazine moiety’s reactivity may also allow for hydrogenation or oxidation under appropriate conditions .
Structural Influences on Reactivity
The dimethoxyphenyl group and piperazine moiety significantly influence chemical behavior:
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Solubility and Bioavailability : The dimethoxyphenyl substituent enhances solubility, while the piperazine ring improves bioavailability compared to simpler quinazoline derivatives .
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Pharmacological Specificity : The combination of substituents directs interactions with biological targets (e.g., kinases, receptors), enabling selective inhibition .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below summarizes structurally related quinazoline derivatives and their biological activities:
Structural and Functional Insights
Core Scaffold Variations :
- The target compound’s quinazoline core is shared with AZD0530 and DNMT3A inhibitors , while thiazole-based analogs (e.g., 10s) exhibit distinct mechanisms (tubulin inhibition) . Quinazoline derivatives generally offer broader kinase selectivity compared to thiazoles due to their planar aromatic structure, which facilitates ATP-binding pocket interactions .
Aromatic Substituents: The 2,4-dimethoxyphenyl group in the target compound likely improves membrane permeability compared to AZD0530’s benzodioxol group or VUF10499’s chlorinated furan.
Biological Activity: Kinase Inhibition: AZD0530’s nanomolar potency against c-Src/Abl highlights the importance of bulky substituents (e.g., tetrahydro-2H-pyran) for target engagement. The target compound’s dimethoxyphenyl group may favor interactions with hydrophobic kinase subpockets . Epigenetic Modulation: The DNMT3A inhibitor from demonstrates that piperazine-linked aromatic groups (e.g., benzylpiperidine) can confer epigenetic activity, suggesting the target compound’s dimethoxyphenyl group might similarly influence DNA methylation pathways .
Research Findings and Pharmacological Implications
- Selectivity Profiles : Piperazine-containing quinazolines often exhibit polypharmacology. For example, VUF10499 acts on both H1R and H4R, whereas AZD0530 is highly selective for c-Src/Abl . The target compound’s selectivity will depend on substituent steric and electronic properties.
- Antiproliferative Potential: Thiazole-based 10s () and DNMT3A inhibitors () show that methoxy-substituted aromatics enhance cytotoxicity, suggesting the target compound may also display antiproliferative effects .
- Pharmacokinetics : AZD0530’s half-life (40 hours in humans) underscores the role of piperazine ethoxy chains in metabolic stability. The target compound’s unmodified piperazine may require prodrug strategies to improve bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted phenyl or piperazine groups. For example, intermediates like 7-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine can be synthesized via nucleophilic substitution under reflux (e.g., POCl₃ as a catalyst) . Characterization employs ¹H/¹³C NMR (e.g., δ 7.90 ppm for aromatic protons), MALDI-TOF (e.g., m/z 461.9 [M+H]⁺), and HPLC (>95% purity) .
Q. How is the purity and stability of the compound validated under experimental conditions?
- Methodological Answer : Reverse-phase HPLC with ACN/H₂O gradients ensures purity (e.g., tR = 14.192 min, 96.26% purity) . Stability studies in DMSO or PBS at 4°C/-20°C are monitored via UV-Vis spectroscopy (λmax ~260-280 nm for quinazoline derivatives) .
Q. What in vitro assays are used for preliminary biological screening (e.g., cytotoxicity, enzyme inhibition)?
- Methodological Answer : Cytotoxicity is assessed via MTT assays (IC50 against cancer cell lines like MCF-7 or HepG2). Enzyme inhibition (e.g., carbonic anhydrase I/II) uses fluorometric assays with 4-nitrophenyl acetate as a substrate . For kinase inhibition (e.g., c-Src/Abl), competitive ATP-binding assays with recombinant enzymes and ADP-Glo™ kits are employed .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the quinazoline core and substituents?
- Methodological Answer : Systematic substitution of the piperazine group (e.g., ethyl, isopropyl) or dimethoxyphenyl moiety is analyzed via parallel synthesis. For example, replacing the 2,4-dimethoxyphenyl with 4-fluorobenzyl alters kinase selectivity (e.g., IC50 shifts from 1.2 nM to 8.3 nM for c-Src) . Computational docking (e.g., AutoDock Vina) predicts binding poses in ATP pockets .
Q. What strategies resolve contradictory activity data between enzyme inhibition and cellular assays?
- Methodological Answer : Discrepancies may arise from off-target effects or poor cell permeability. Validate via:
- Selectivity profiling : Screen against kinase panels (e.g., 48 kinases at 1 µM) .
- Permeability assays : Caco-2 monolayer models with LC-MS quantification .
- Metabolite analysis : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites .
Q. How is isoform-specific activity (e.g., carbonic anhydrase II vs. I) optimized?
- Methodological Answer : Introduce steric hindrance (e.g., bulky substituents on piperazine) to exploit hydrophobic pockets in CA II (e.g., Ki = 12 nM vs. 85 nM for CA I) . Co-crystallization (PDB: 8J6) guides rational design .
Q. What in vivo pharmacokinetic parameters are critical for lead optimization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
